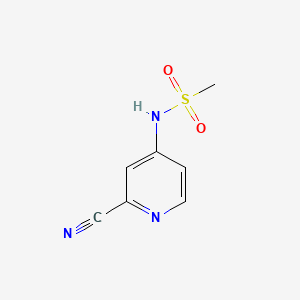![molecular formula C13H14N6OS2 B13927875 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B13927875.png)
2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with other intermediates to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound might find use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives and pyrazole-containing molecules. Examples might include:
- 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine
- 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-pyrimidine-5-carbonitrile
Uniqueness
What sets 2-Amino-4-{[2-(3,5-dimethyl-1h-pyrazol-1-yl)-2-oxoethyl]thio}-6-(methylthio)pyrimidine-5-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H14N6OS2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-amino-4-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H14N6OS2/c1-7-4-8(2)19(18-7)10(20)6-22-12-9(5-14)11(21-3)16-13(15)17-12/h4H,6H2,1-3H3,(H2,15,16,17) |
Clave InChI |
YECJXONJMOAUGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)CSC2=NC(=NC(=C2C#N)SC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5E)-5-{[4-(Thiophen-2-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13927816.png)

methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)





